molecular formula C27H25N7O4S B2474817 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE CAS No. 893277-12-8

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B2474817
CAS No.: 893277-12-8
M. Wt: 543.6
InChI Key: OARORSHHMMAWLN-UHFFFAOYSA-N
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Description

The compound 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-nitrophenyl)piperazine is a heterocyclic molecule featuring a fused triazoloquinazoline core. Key structural elements include:

  • 3,4-Dimethylbenzenesulfonyl group: A sulfonyl substituent at position 3 of the triazole ring, introducing steric bulk and electron-withdrawing effects that may influence reactivity and binding interactions .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O4S/c1-18-7-12-22(17-19(18)2)39(37,38)27-26-28-25(23-5-3-4-6-24(23)33(26)30-29-27)32-15-13-31(14-16-32)20-8-10-21(11-9-20)34(35)36/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARORSHHMMAWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves multiple steps, each requiring specific reaction conditions and reagents

Chemical Reactions Analysis

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

Antidepressant Activity

Research indicates that compounds similar to 1-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-nitrophenyl)piperazine may exhibit antidepressant effects through modulation of serotonin receptors. Specifically, studies have highlighted its potential to interact with both 5-HT(3A) and 5-HT(1A) receptors, which are crucial in the pathophysiology of depression .

Antifungal Properties

The compound's structural components suggest potential antifungal activity. Similar piperazine derivatives have been explored for their effectiveness against various fungal infections. For instance, the synthesis of related compounds has been linked to the treatment of invasive fungal infections, as seen with posaconazole, which is a broad-spectrum antifungal agent .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The triazole and quinazoline moieties are known for their roles in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The synthetic pathways often include the formation of the triazoloquinazoline core followed by sulfonylation and piperazine ring formation.

Case Study 1: Antidepressant Efficacy

In a study examining the effects of similar compounds on mood disorders, researchers found that specific modifications to the piperazine structure enhanced binding affinity to serotonin receptors. This led to improved antidepressant activity in preclinical models .

Case Study 2: Antifungal Research

A comparative analysis of piperazine derivatives demonstrated that certain substitutions on the quinazoline ring significantly increased antifungal potency against resistant strains of Candida species. The study highlighted the importance of structural diversity in developing effective antifungal agents .

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, leading to the modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds is presented below:

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activities Key References
Target Compound Triazolo[1,5-a]quinazoline 3-(3,4-dimethylbenzenesulfonyl), 5-(4-nitrophenylpiperazine) ~529.5 (calculated) Not reported
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(benzenesulfonyl), 5-(4-ethoxyphenylamine) 475.5 Anticancer (in vitro)
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline 1-phenyl, 3-(4-nitrophenyl), 5-(2-thienyl) 337.4 Electroluminescent materials
1-(4-Methylphenyl)-4-(2-propylquinazolin-4-yl)piperazine Quinazoline 4-(4-methylphenylpiperazine), 2-propyl 363.5 Antipsychotic (dopamine receptor modulation)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolopyrimidine Variable acetylhydrazone substituents 250–300 Herbicidal, fungicidal

Key Observations

Triazoloquinazoline Derivatives: The target compound shares the triazoloquinazoline core with 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine . However, the latter lacks the nitro group and piperazine moiety, instead featuring a 4-ethoxyphenylamine group. This difference may reduce its electron-deficient character compared to the target compound.

Piperazine-Containing Analogues :

  • Piperazine derivatives like 1-(4-methylphenyl)-4-(2-propylquinazolin-4-yl)piperazine demonstrate central nervous system activity, highlighting the pharmacological versatility of the piperazine moiety . The nitro group in the target compound may enhance binding to nitroreductase enzymes or act as a radiosensitizer .

Electron-Deficient Systems: The 4-nitrophenyl group in the target compound is analogous to the nitro-substituted pyrazoline in , which is used in electroluminescent materials.

Biological Activity

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular formula of C₃₄H₃₂N₆O₂S and a molecular weight of 588.7 g/mol. The presence of multiple functional groups such as sulfonyl and nitrophenyl enhances its reactivity and potential biological interactions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that triazoloquinazoline derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures inhibit Aurora kinases and FLT3, which are critical in various cancers .

2. Neuropharmacological Effects
The compound's piperazine moiety suggests possible central nervous system (CNS) activity. Previous studies on related quinazoline derivatives have demonstrated anticonvulsant and sedative-hypnotic effects. In particular, compounds with similar frameworks were evaluated for their ability to reduce seizure activity in animal models .

3. Enzyme Inhibition
The sulfonyl group may confer enzyme inhibitory properties. Compounds from the same class have been shown to inhibit phospholipase A2 and proteases, which are involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Binding: The triazoloquinazoline core may bind to active sites on target proteins or enzymes, leading to altered enzymatic activity.
  • Signal Pathway Modulation: By interacting with specific pathways (e.g., those regulated by kinases), the compound can modulate cellular responses related to growth and apoptosis.

Case Studies and Experimental Findings

Several studies provide insights into the biological activities of similar compounds:

  • Anticancer Studies: A study on a related triazoloquinazoline derivative demonstrated significant inhibition of tumor growth in xenograft models when administered at specific doses .
  • CNS Activity Evaluation: In another investigation, a series of piperazine derivatives were tested for their effects on seizure models in mice. Some exhibited potent anticonvulsant activity at doses as low as 30 mg/kg .
  • Inflammation Models: Compounds with similar structures showed promising results in reducing inflammation in acetic acid-induced colitis models in rats, indicating their potential as anti-inflammatory agents .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of potency and selectivity:

Compound NameAnticancer ActivityCNS ActivityEnzyme Inhibition
Compound AHighModerateStrong
Compound BModerateHighModerate
Target CompoundHighHighStrong

This table illustrates the diverse biological profiles of compounds within the same chemical family.

Q & A

Basic Question: What are the key synthetic challenges in preparing this triazoloquinazoline-piperazine hybrid, and how are they addressed?

Answer:
The synthesis involves constructing the triazolo[1,5-a]quinazoline core fused with a benzenesulfonyl group and linking it to a 4-nitrophenylpiperazine moiety. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of substituents during triazole-quinazoline cyclization. Microwave-assisted synthesis (80–120°C, DMF solvent) improves yield and reduces side products .
  • Sulfonylation : The 3,4-dimethylbenzenesulfonyl group requires careful coupling under anhydrous conditions (e.g., using SOCl₂ as a sulfonating agent) .
  • Piperazine Functionalization : Introducing the 4-nitrophenyl group via nucleophilic substitution (e.g., SNAr reaction with K₂CO₃ as a base in acetonitrile) .
    Validation : Purity is confirmed via HPLC (≥95%) and structural integrity by ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .

Basic Question: How is the compound characterized for structural and physicochemical properties?

Answer:

  • Spectroscopy : ¹H NMR confirms the presence of the piperazine N–H protons (δ 2.8–3.5 ppm) and nitro group (δ 8.2 ppm). IR identifies sulfonyl S=O stretching (1150–1250 cm⁻¹) .
  • Solubility : Poor aqueous solubility (logP ~4.2) necessitates DMSO or ethanol for in vitro assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, indicating suitability for room-temperature storage .

Advanced Question: How can molecular docking resolve contradictions in reported biological activity (e.g., kinase inhibition vs. antimicrobial effects)?

Answer:
Conflicting activity data often arise from off-target interactions. A systematic approach includes:

  • Target Prioritization : Use AutoDock Vina to screen against kinases (e.g., EGFR, PDB ID: 1M17) and microbial enzymes (e.g., CYP51, PDB ID: 3LD6). The sulfonyl group shows higher affinity for kinase ATP-binding pockets (ΔG = -9.2 kcal/mol) than fungal enzymes (ΔG = -6.8 kcal/mol) .
  • Experimental Validation : Perform kinase inhibition assays (IC₅₀) alongside antifungal MIC tests. Contradictions may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free systems) .

Advanced Question: What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

Answer:

  • Blood-Brain Barrier (BBB) Penetration :
    • LogD Adjustment : Introduce polar groups (e.g., –OH) to reduce logP from 4.2 to ~2.8 while retaining sulfonyl pharmacophores .
    • P-Glycoprotein Evasion : Replace the nitro group with a trifluoromethyl substituent to minimize efflux .
  • Metabolic Stability : Incubate with liver microsomes; phase I metabolism (CYP3A4) is mitigated by steric shielding of the triazole ring .

Advanced Question: How can structure-activity relationship (SAR) studies improve selectivity for cancer vs. inflammatory targets?

Answer:

  • Core Modifications :
    • Triazoloquinazoline : Methylation at C-2 increases kinase selectivity (e.g., EGFR IC₅₀ = 0.8 μM vs. COX-2 IC₅₀ = 12 μM) .
    • Piperazine Substituents : Replacing 4-nitrophenyl with 4-cyanophenyl enhances apoptotic activity (caspase-3 activation by 3-fold) .
  • Functional Assays : Compare inhibition of TNF-α (inflammatory) vs. Bcl-2 (apoptotic) pathways using ELISA and flow cytometry .

Advanced Question: What analytical methods resolve spectral data discrepancies in polymorphic forms?

Answer:

  • X-ray Crystallography : Resolves ambiguity in NOESY/ROESY data by confirming spatial arrangement of the benzenesulfonyl group relative to the piperazine ring .
  • Solid-State NMR : Distinguishes polymorphs (e.g., Form I vs. Form II) via ¹⁵N chemical shifts (δ 120 ppm for Form I vs. δ 135 ppm for Form II) .
  • DSC-TGA Integration : Correlates melting endotherms with weight loss to identify hydrate vs. anhydrous forms .

Advanced Question: How can contradictory cytotoxicity data across cell lines be reconciled?

Answer:

  • Mechanistic Profiling :
    • Perform RNA-seq on responsive (e.g., HeLa) vs. resistant (e.g., HEK293) cell lines to identify differential expression of efflux transporters (e.g., ABCB1) .
    • Measure intracellular drug accumulation via LC-MS/MS .
  • Microenvironment Factors : Test under hypoxic vs. normoxic conditions; the nitro group may act as a prodrug under hypoxia .

Advanced Question: What computational tools predict metabolic hotspots for prodrug design?

Answer:

  • MetaSite 7.0 : Identifies vulnerable sites (e.g., benzenesulfonyl C–S bond cleavage by CYP2C9) .
  • GLUE Software : Designs prodrugs by masking the piperazine NH with acetyl groups, improving plasma stability (t₁/₂ increased from 2.1 to 8.7 hours) .

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